REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[Cl:10][C:11]1[C:16]([CH:17]=[O:18])=[C:15](Cl)[N:14]=[C:13]([S:20][CH3:21])[N:12]=1.O>CS(C)=O.CCOC(C)=O>[Cl:10][C:11]1[C:16]([CH:17]=[O:18])=[C:15]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:14]=[C:13]([S:20][CH3:21])[N:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1C=O)Cl)SC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1 hour (hereinafter “h”)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred 2 h at 23°
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated (hereinafter sat'd) aq. NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the crude residue was dissolved in isopropanol (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated to 60°
|
Type
|
ADDITION
|
Details
|
H2O (50 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled slowly to 23°
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1C=O)NC1=CC=CC=C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |